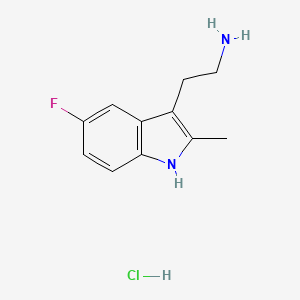

2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride

CAS No.: 1048343-51-6

Cat. No.: VC8200942

Molecular Formula: C11H14ClFN2

Molecular Weight: 228.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1048343-51-6 |

|---|---|

| Molecular Formula | C11H14ClFN2 |

| Molecular Weight | 228.69 g/mol |

| IUPAC Name | 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H13FN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H |

| Standard InChI Key | UJHALVSHVYZJDN-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(N1)C=CC(=C2)F)CCN.Cl |

| Canonical SMILES | CC1=C(C2=C(N1)C=CC(=C2)F)CCN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1H-indole scaffold substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and an ethylamine side chain at the 3-position, which is protonated as a hydrochloride salt. The indole nucleus, a bicyclic aromatic system, enables π-π interactions critical for binding to biological targets, while the fluorine atom enhances metabolic stability and lipophilicity .

IUPAC Name and SMILES Notation

-

IUPAC Name: 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Physical and Chemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 228.69 g/mol |

| Purity | ≥95% (HPLC) |

| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |

| Stability | Light-sensitive; store at -20°C in amber vials |

The hydrochloride salt form improves solubility in aqueous media, facilitating its use in biological assays .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions starting from substituted indole precursors. A common approach utilizes the Fischer indole synthesis, where phenylhydrazines react with carbonyl compounds under acidic conditions to form the indole core .

Stepwise Procedure

-

Indole Formation: Condensation of 4-fluoro-2-methylphenylhydrazine with a β-keto ester yields the 5-fluoro-2-methylindole intermediate.

-

Side Chain Introduction: The ethylamine group is introduced via reductive amination or alkylation of the 3-position.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction conditions (e.g., temperature, catalyst) .

-

Yield Improvement: Catalytic hydrogenation or borohydride reduction enhances the efficiency of ethylamine attachment .

Applications in Pharmaceutical Research

Biological Activity

Indole derivatives exhibit diverse pharmacological properties, including:

-

Anticancer Activity: Modulation of kinase pathways (e.g., VEGF, PDGF receptors) via structural mimicry of ATP-binding sites .

-

Antimicrobial Effects: Disruption of microbial cell membranes through hydrophobic interactions.

-

Neurotransmitter Analogues: The ethylamine side chain resembles tryptamine, suggesting potential serotonin receptor modulation .

Drug Development Case Studies

-

Sunitinib Analogues: Structural similarities to Sunitinib (a tyrosine kinase inhibitor) highlight its role in developing anticancer agents .

-

Antidepressant Research: As a fluorinated tryptamine derivative, it may serve as a precursor for CNS-active compounds .

Comparison with Structural Analogues

Chloro vs. Fluoro Substitution

Replacing fluorine with chlorine (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) increases molecular weight (208.69 vs. 228.69 g/mol) and alters electronic properties, affecting receptor binding .

Pyridine-Modified Derivatives

Compounds like 2-(5-fluoro-2-pyridin-3-yl-1H-indol-3-yl)-ethylamine hydrochloride (CAS: 1049787-77-0) exhibit enhanced solubility due to the pyridine ring’s basicity but reduced blood-brain barrier permeability .

Recent Research Developments

Patent Analysis

A 2009 patent (EP2264027A1) describes methods for synthesizing Sunitinib-like compounds, highlighting the utility of halogenated indoles in kinase inhibitor design .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume